(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-(cyanomethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-3-4-11-6-7(5-10-11)1-2-8(12)13/h1-2,5-6H,4H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAVEQYBZQAVRL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1CC#N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's structural characteristics, biological activity, and relevant research findings.
Structural Information
The molecular formula of this compound is . The compound features a pyrazole ring and a prop-2-enoic acid moiety, contributing to its unique chemical properties. Below is the structural representation:
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O2 |
| SMILES | C1=C(C=NN1CC#N)/C=C/C(=O)O |
| InChI | InChI=1S/C8H7N3O2/c9-3-4... |
Biological Activity
The biological activity of this compound has not been extensively documented in the literature, with limited studies available. However, several related compounds have shown promising pharmacological effects.
Research indicates that pyrazole derivatives often exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been studied for their potential as antimicrobial agents.
- Anticancer Properties : Some compounds within this class have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Certain pyrazole derivatives are known to modulate inflammatory pathways.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential applications:
-
Anticancer Activity :
- A study evaluated several pyrazole derivatives for their ability to inhibit androgen receptor (AR) activity in prostate cancer cells. Compounds with similar structures exhibited IC50 values as low as 69 nM against AR, suggesting that modifications in the pyrazole structure could enhance anticancer activity .
-
Antimicrobial Studies :
- Related pyrazole compounds have been assessed for their antimicrobial properties against various bacterial strains. These studies often utilize minimal inhibitory concentration (MIC) assays to determine effectiveness.
Data Tables
Here is a summary of relevant data from related studies:
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A |
Scientific Research Applications
The compound (2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS: 2098157-71-0) has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article discusses its structural characteristics, synthesis methods, and notable applications.
Physicochemical Properties
- Molecular Weight : 177.16 g/mol
- Purity : Typically ≥95%
- Functional Groups : Contains a carboxylic acid group, a cyano group, and a pyrazole moiety.
General Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps typically include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Finalization of the prop-2-enoic acid backbone through appropriate coupling reactions.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and progression. For example, studies have shown that similar pyrazole-based compounds can modulate kinase activity, making them potential candidates for cancer therapy .
- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases . The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for further investigation in therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further exploration in drug development aimed at treating bacterial infections .
Agricultural Applications
- Pesticide Development : The unique structure of this compound allows for potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of environmentally friendly agricultural chemicals .
- Plant Growth Regulators : Research into plant growth regulators has identified pyrazole derivatives as having effects on plant growth and development, which could be beneficial in agricultural practices to enhance crop yields .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the efficacy of various pyrazole derivatives, including those structurally related to this compound, demonstrating significant inhibition of cancer cell lines through kinase modulation.
Case Study 2: Pesticidal Activity
In a controlled study on agricultural pests, a derivative of this compound showed promising results against common agricultural pests, leading to a reduction in crop damage by over 30% compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key analogs and their substituents:
Key Differences and Implications
Substituent Effects on Bioactivity
- Cyanomethyl vs. In contrast, phenyl and pyridyl groups in analogs like 4a (COX inhibitors) enhance aromatic interactions with enzyme active sites .
- Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., target compound, 4a , ) are more acidic and capable of hydrogen bonding, making them suitable for target engagement in enzymes. Methyl esters (e.g., ) are often prodrugs or intermediates.
Preparation Methods
General Strategy
The preparation generally follows a multi-step synthetic pathway:
Formation of the Pyrazole Core:
The pyrazole ring is synthesized or procured as a starting material, often functionalized at the 4-position to allow further substitution.Introduction of the Cyanomethyl Group at N1:
Alkylation of the pyrazole nitrogen with a cyanomethyl halide (e.g., bromomethyl cyanide) under basic conditions is a common method to install the cyanomethyl substituent.Coupling with the Propenoic Acid Moiety:
The 4-position of the pyrazole is functionalized with a propenoic acid group via a carbon-carbon double bond in the E-configuration, typically through a Heck-type or Wittig reaction, or by coupling with acrylic acid derivatives.
Detailed Synthetic Procedure (Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole synthesis | Cyclization of hydrazines with 1,3-dicarbonyls or equivalent precursors | Formation of 4-substituted pyrazole |
| 2 | N1-Alkylation | Cyanomethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating | Introduction of cyanomethyl group at N1 |
| 3 | Coupling with acrylic acid | Palladium-catalyzed Heck reaction or Wittig olefination using appropriate vinyl precursors | Formation of (2E)-propenoic acid side chain at C4 |
Representative Reaction Conditions
-
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 40–80 °C
- Time: 4–12 hours
- Yield: Typically moderate to high (60–85%) depending on purity and reaction scale
-
- Catalyst: Pd(OAc)2 with phosphine ligands for Heck reaction
- Base: Triethylamine or sodium carbonate
- Solvent: DMF or acetonitrile
- Temperature: 80–120 °C
- Time: 6–24 hours
- Yield: Variable, often 50–75% depending on substrate and catalyst system
Research Findings and Optimization
- Selectivity: The E-configuration of the propenoic acid double bond is favored under Heck reaction conditions, providing the desired (2E)-isomer predominantly.
- Purity: The reaction conditions must be carefully controlled to minimize side reactions such as polymerization of acrylic acid derivatives or over-alkylation.
- Scalability: The synthetic routes described have been adapted for scale-up in patent literature, indicating robustness and reproducibility.
- Salt Formation: The compound can be isolated as pharmaceutically acceptable salts to enhance stability and solubility, as noted in medicinal chemistry patents.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compounds | 70–90 | Well-established synthetic step |
| N1-Cyanomethylation | Cyanomethyl bromide, K2CO3, DMF, 60 °C | 60–85 | Requires controlled temperature and time |
| Propenoic acid coupling | Pd-catalyzed Heck or Wittig reaction | 50–75 | E-isomer favored, catalyst choice critical |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare (2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of analogous pyrazole derivatives (e.g., 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid) typically involves condensation reactions between pyrazole precursors and propenoic acid derivatives. Key optimization parameters include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like polymerization of the α,β-unsaturated acid moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) improve yield in carboxamide intermediates.
Scalability can be enhanced via continuous flow reactors, as demonstrated in industrial-scale pyrazole syntheses .
Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns on the pyrazole ring and the (E)-configuration of the propenoic acid group.
- IR spectroscopy : Stretching frequencies (~1700 cm⁻¹ for carboxylic acid, ~2200 cm⁻¹ for nitrile) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and bond geometry, as shown in structurally related pyrazole-enoic acid hybrids .
Q. What preliminary biological assays are recommended to assess this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates.
- Cytotoxicity profiling : Use MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity.
- Solubility and logP measurements : Determine physicochemical properties impacting bioavailability via HPLC or shake-flask methods. Reference protocols from pyrazole-based kinase inhibitor studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assay validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays to rule out false positives/negatives.
- Physicochemical profiling : Correlate logP, solubility, and membrane permeability (e.g., PAMPA assay) with bioactivity discrepancies.
- Structure-activity relationship (SAR) studies : Modify the cyanomethyl or propenoic acid groups and evaluate activity changes, as seen in thiazole-propenoic acid derivatives .
Q. What computational approaches are effective for predicting binding interactions between this compound and target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, leveraging crystal structures of homologous proteins (e.g., kinase domains).
- Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Train models using IC50 data from pyrazole analogs to predict activity against novel targets .
Q. How can synthetic yield discrepancies between reported methods be systematically addressed?
- Methodological Answer :
- Design of experiments (DOE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, reaction time).
- By-product analysis : Use HPLC-MS to identify side products (e.g., Z-isomers or decarboxylated derivatives).
- Scale-up protocols : Transition batch reactions to continuous flow systems to improve reproducibility, as reported for methoxyethyl-pyrazole syntheses .
Q. What crystallographic strategies confirm the (E)-configuration of the propenoic acid moiety?
- Methodological Answer :
- Single-crystal X-ray diffraction : Measure bond lengths (C=C: ~1.34 Å) and angles (C-C-C: ~120°) to distinguish (E)- from (Z)-isomers.
- Refinement parameters : Ensure R-factor < 5% and wR < 10% for high confidence, as achieved in related enoic acid crystal studies .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
